molecular formula C12H9N5S B2389586 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 98010-52-7

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2389586
CAS No.: 98010-52-7
M. Wt: 255.3
InChI Key: XOOAGBKDTUZPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the phenyl and pyrazinyl groups in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide. This reaction leads to the formation of 2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide, which undergoes oxidative cyclization to yield the desired triazole-thiol compound . The reaction conditions often include the use of chloroacetic acid and an acid-catalyzed esterification step with methyl alcohol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding triazole-thione.

    Substitution: The phenyl and pyrazinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Triazole-thione.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the pyrazinyl group, which enhances its chemical reactivity and biological activity compared to similar compounds with pyridinyl or other substituents. This structural difference can lead to variations in its interaction with biological targets and its overall pharmacological profile.

Biological Activity

4-Phenyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its efficacy against various pathogens and cancer cell lines.

The compound's structure includes a thiol group which contributes to its biological reactivity. The synthesis typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, leading to the formation of the desired triazole-thiol compound through oxidative cyclization.

Synthetic Route

StepReactionProduct
1Reaction of 2-cyanopyridine with N-phenylthiosemicarbazide2-[amino(pyridin-2-yl)methylidene]-N-phenylhydrazine-1-carbothioamide
2Oxidative cyclizationThis compound

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. A study demonstrated that at a concentration of 125 µg/mL, synthesized compounds showed activity against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, compounds derived from this scaffold were tested for their cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The presence of different substituents on the sulfur atom and the pyrazinyl group significantly influences the biological activity of triazole derivatives. Variations in these substituents can lead to changes in antimicrobial and anticancer efficacy. For instance, modifications have been shown to enhance interaction with biological targets such as enzymes involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy : In a study focusing on S-substituted derivatives of triazole-thiols, several compounds demonstrated potent antimicrobial activity. The study highlighted that structural modifications did not significantly alter their effectiveness against tested bacterial and fungal strains .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of various triazole derivatives against different cancer cell lines. Compounds containing the triazole scaffold showed promising results in inhibiting cell proliferation and inducing apoptosis in melanoma cells .

Properties

IUPAC Name

4-phenyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5S/c18-12-16-15-11(10-8-13-6-7-14-10)17(12)9-4-2-1-3-5-9/h1-8H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOAGBKDTUZPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.